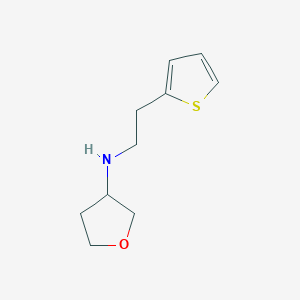

N-(2-thiophen-2-ylethyl)oxolan-3-amine

Description

N-(2-Thiophen-2-ylethyl)oxolan-3-amine is a heterocyclic amine featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with an amine group, which is further linked to a 2-thiophen-2-ylethyl moiety. This structure combines electron-rich aromatic (thiophene) and flexible ether (oxolan) components, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name |

N-(2-thiophen-2-ylethyl)oxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c1-2-10(13-7-1)3-5-11-9-4-6-12-8-9/h1-2,7,9,11H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDLFNVDYTXQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Oxolan vs. Thiolan Systems

- N-[(2-Methoxyphenyl)methyl]thiolan-3-amine () replaces the oxygen atom in oxolan with sulfur, forming a tetrahydrothiophene (thiolan) ring. Thiolan-based amines may also exhibit different metabolic stability due to sulfur’s susceptibility to oxidation .

Oxolan vs. Piperidine Derivatives

- Methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate () substitutes oxolan with a piperidine ring. However, the oxolan ring’s smaller size and rigidity might favor selectivity in sterically constrained environments .

Substituent Variations

Thiophene vs. Naphthalene Derivatives

- Compounds such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () replace the thiophen-2-yl group with bulkier aromatic systems. The naphthalene moiety increases hydrophobicity, which could enhance membrane permeability but may reduce solubility. In contrast, the thiophene’s planar structure facilitates π-π stacking interactions in catalytic or receptor-binding contexts .

Acetamide vs. Amine Functionalization

- N-(3-Acetyl-2-thienyl)-2-bromoacetamide () features an acetamide group instead of a primary amine. The electron-withdrawing acetyl group reduces amine basicity, which could diminish hydrogen-bonding capacity. This contrasts with the free amine in the target compound, which may act as a stronger nucleophile or hydrogen-bond donor .

Pharmacological Potential

Anticancer Activity of Oxadiazole Analogs

- 5-(1H-Indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine () demonstrates binding to the hydrophobic pocket of Bcl-2, a protein involved in apoptosis. However, the absence of an oxadiazole’s hydrogen-bond acceptor sites might limit direct comparisons .

Gewald Reaction Derivatives

- The synthesis of 3-acetylthiophen-2-amine derivatives () via modified Gewald reactions suggests pathways to functionalize the thiophene ring of the target compound. Bromination or acetylation at the 5-position of thiophene could modulate electronic properties for tailored applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.